molecular formula C24H18ClN3 B2410550 1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1251613-73-6

1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2410550
CAS RN: 1251613-73-6
M. Wt: 383.88
InChI Key: JEJAKFNCNVSLCC-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocycle . The molecule also has a 4-chlorophenyl group, a methyl group, and a p-tolyl group attached to the pyrazoloquinoline core .

Scientific Research Applications

Optical Properties and Applications

Optical Properties of Some 4-Aryl-1H-pyrazolo[3,4-b]quinolines

Research into the optical properties of pyrazoloquinoline derivatives, including absorption and emission spectra, has been conducted to understand their potential application in luminescent or electroluminescent devices. The study found that cyclization into different derivatives significantly affects the optical absorption and fluorescence, indicating their use in various photophysical applications (Khachatryan, Boszczyk, & Tomasik, 2006).

Synthetic Methods and Chemical Analysis

Condensed Heterotricycles Synthesis of Pyrazolo[3,4-c]quinoline Derivatives

This research outlines a method for synthesizing pyrazoloquinoline derivatives, demonstrating the versatility of these compounds in chemical synthesis and potential for creating a wide range of molecules for further study or application (Nagarajan & Shah, 1992).

Biological Activities and Applications

Synthesis and Preliminary Mechanistic Evaluation of Pyrazole-3-carboxylic Acid Amides

This study synthesized novel amide derivatives of pyrazole-3-carboxylic acid, assessing their antiproliferative activities against human cancer cell lines. The findings highlight the potential of these compounds in designing more potent agents for cancer cell proliferation intervention (Cankara Pirol et al., 2014).

Antimalarial Potential of Quinoline-pyrazolopyridine Derivatives

Another significant application is in the development of antimalarial agents. A series of quinoline-pyrazolopyridine derivatives showed potent antimalarial activity, underscoring the therapeutic potential of these compounds against Plasmodium falciparum (Saini, Jain, Kumar, & Jain, 2016).

Future Directions

The future directions for research on “1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” and similar compounds could involve further exploration of their biological activities, optimization of their synthesis processes, and investigation of their potential applications in medicinal chemistry .

properties

IUPAC Name

1-(4-chlorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-15-3-6-17(7-4-15)23-21-14-26-22-12-5-16(2)13-20(22)24(21)28(27-23)19-10-8-18(25)9-11-19/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJAKFNCNVSLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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